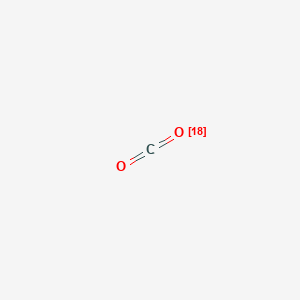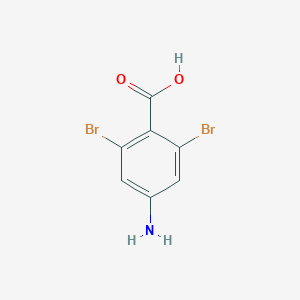
Isogarneagenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isogarneagenin is a natural compound that is found in several plants, including the Chinese herb Rhizoma Anemarrhenae. This compound has been the subject of several scientific studies due to its potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of isogarneagenin is not fully understood, but it is believed to work by modulating several cellular pathways. It has been shown to inhibit the production of inflammatory cytokines and enzymes, which can reduce inflammation. Isogarneagenin has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of tumors.
Biochemical and Physiological Effects
Isogarneagenin has several biochemical and physiological effects. It has been shown to reduce inflammation, which can help alleviate symptoms of inflammatory diseases such as arthritis. Isogarneagenin has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of tumors. Additionally, isogarneagenin has been shown to improve glucose metabolism, which can help regulate blood sugar levels in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isogarneagenin has several advantages for lab experiments. It is a natural compound that can be easily extracted from plants or synthesized chemically. Isogarneagenin is also relatively stable, which makes it easy to store and transport. However, there are also limitations to using isogarneagenin in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways. Additionally, the cost of synthesizing isogarneagenin can be prohibitive for some research labs.
Direcciones Futuras
There are several future directions for research on isogarneagenin. One area of research is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases such as arthritis. Another area of research is to investigate its potential as an anti-cancer agent and its ability to induce apoptosis in cancer cells. Additionally, research on the neuroprotective and anti-aging properties of isogarneagenin is also an area of interest. Further research is needed to fully understand the mechanism of action of isogarneagenin and its potential therapeutic applications.
Conclusion
In conclusion, isogarneagenin is a natural compound that has several potential therapeutic properties. It has been the subject of several scientific studies due to its anti-inflammatory, anti-cancer, and anti-diabetic properties. Isogarneagenin has several advantages for lab experiments, but there are also limitations to using it in research. Further research is needed to fully understand the mechanism of action of isogarneagenin and its potential therapeutic applications.
Métodos De Síntesis
Isogarneagenin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction method involves using solvents to extract the compound from plants, while the chemical synthesis method involves using chemical reactions to create the compound from simpler molecules.
Aplicaciones Científicas De Investigación
Isogarneagenin has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Isogarneagenin has also been studied for its potential use as an antioxidant, neuroprotective agent, and anti-aging agent.
Propiedades
Número CAS |
17634-26-3 |
|---|---|
Fórmula molecular |
C27H44O5 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H44O5/c1-15-24-22(32-27(15)9-6-16(13-28)14-31-27)12-21-19-5-4-17-10-18(29)11-23(30)26(17,3)20(19)7-8-25(21,24)2/h15-24,28-30H,4-14H2,1-3H3/t15-,16-,17+,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
Clave InChI |
SMWGITAKOUTXKQ-NMLFMCQHSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CC[C@H](CO6)CO |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)CO |
SMILES canónico |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



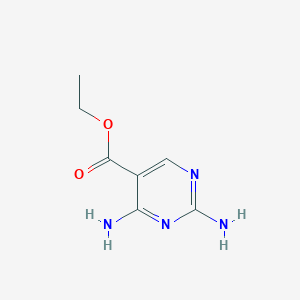
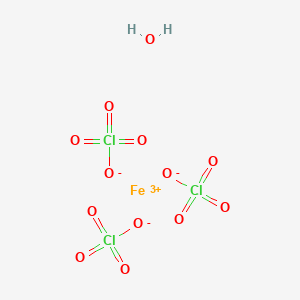
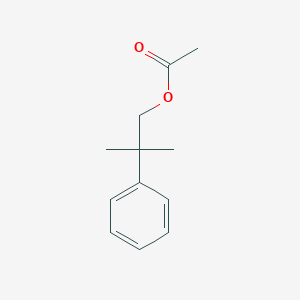


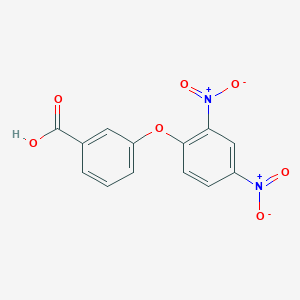

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
